![molecular formula C11H15BO2SSi B572516 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid CAS No. 1217501-33-1](/img/structure/B572516.png)

2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

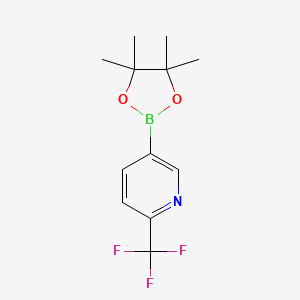

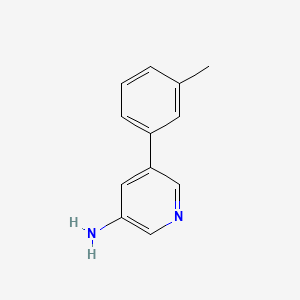

2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid is a chemical compound with the CAS Number: 1217501-33-1 . Its IUPAC name is 2-(trimethylsilyl)-1-benzothien-7-ylboronic acid . It has a molecular weight of 250.2 .

Synthesis Analysis

The synthesis of 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid primarily involves two methods . One method involves the condensation reaction of thiophene boronic esters and aromatic ketones . The other method involves the reaction of benzo[b]thiophene fluoroborates with sulfuric acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15BO2SSi/c1-16(2,3)10-7-8-5-4-6-9(12(13)14)11(8)15-10/h4-7,13-14H,1-3H3 .Physical And Chemical Properties Analysis

This compound is stored in a freezer .Scientific Research Applications

PDE4 Inhibitors

This compound can be used as a reactant in the synthesis of PDE4 inhibitors . PDE4 inhibitors are a class of drugs used to block the action of phosphodiesterase 4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a messenger molecule that carries signals inside cells. They have potential applications in treating conditions like asthma, COPD, psoriasis, and other inflammatory diseases.

Oncolytic Adenovirus Modification

The compound is involved in the chemoselective modification of oncolytic adenovirus . Oncolytic adenoviruses are genetically engineered viruses that selectively replicate in and kill cancer cells. The modification can enhance the therapeutic efficacy and safety of oncolytic adenoviruses.

Synthesis of Phosphorescent Sensor

It is used in the synthesis of phosphorescent sensors for the quantification of copper (II) ion . These sensors can be used in environmental monitoring and biological studies to detect and measure the concentration of copper ions.

UV Promoted Phenanthridine Syntheses

The compound is involved in UV promoted phenanthridine syntheses . Phenanthridines are a class of organic compounds with potential applications in medicinal chemistry due to their diverse biological activities.

Preparation of CYP11B1 Inhibitors

It is used in the preparation of CYP11B1 inhibitors for the treatment of cortisol-dependent diseases . CYP11B1 is an enzyme involved in the final step of cortisol synthesis. Inhibitors of this enzyme can be used to treat diseases such as Cushing’s syndrome, which is characterized by an excess of cortisol.

Safety And Hazards

Future Directions

Benzo[b]thiophene-2-boronic acid is an important organic optoelectronic material with wide applications in organic electronic devices . It can be used as a luminescent layer and photoelectric conversion layer material in organic light-emitting diodes (OLEDs) and organic solar cells (OPVs) . It has excellent optoelectronic properties, such as high fluorescence efficiency, narrow emission spectrum, and excellent carrier transport performance, which play an important role in devices .

properties

IUPAC Name |

(2-trimethylsilyl-1-benzothiophen-7-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO2SSi/c1-16(2,3)10-7-8-5-4-6-9(12(13)14)11(8)15-10/h4-7,13-14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRYHMIXGDKPOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=C(S2)[Si](C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO2SSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681575 |

Source

|

| Record name | [2-(Trimethylsilyl)-1-benzothiophen-7-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid | |

CAS RN |

1217501-33-1 |

Source

|

| Record name | [2-(Trimethylsilyl)-1-benzothiophen-7-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile](/img/structure/B572439.png)

![3'-(Dimethylcarbamoyl)-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572443.png)

![1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane](/img/structure/B572450.png)

![Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B572455.png)